4-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N-(4-CHLORO-2-METHYLPHENYL)-4-OXOBUTANAMIDE
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Overview
Description
4-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N-(4-CHLORO-2-METHYLPHENYL)-4-OXOBUTANAMIDE is a complex organic compound with a molecular formula of C22H17BrClN3O3 . This compound is notable for its unique structure, which includes a bromobenzyl group, a benzylidene hydrazino moiety, and a chloromethylphenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N-(4-CHLORO-2-METHYLPHENYL)-4-OXOBUTANAMIDE typically involves multiple steps. One common synthetic route includes the reaction of 4-bromobenzyl alcohol with benzaldehyde to form 4-bromobenzylidene benzyl ether . This intermediate is then reacted with hydrazine to form the hydrazone derivative. The final step involves the reaction of this hydrazone with 4-chloro-2-methylphenyl isocyanate to yield the target compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes.
Chemical Reactions Analysis
4-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N-(4-CHLORO-2-METHYLPHENYL)-4-OXOBUTANAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
4-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N-(4-CHLORO-2-METHYLPHENYL)-4-OXOBUTANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N-(4-CHLORO-2-METHYLPHENYL)-4-OXOBUTANAMIDE involves its interaction with specific molecular targets. The compound’s hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activities . Additionally, the presence of the bromobenzyl and chloromethylphenyl groups allows for interactions with various enzymes and receptors, potentially leading to modulation of biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 4-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N-(4-CHLORO-2-METHYLPHENYL)-4-OXOBUTANAMIDE include:
2-[(4-bromobenzyl)oxy]benzaldehyde: This compound shares the bromobenzyl and benzaldehyde moieties but lacks the hydrazino and chloromethylphenyl groups.
4-chloro-2-methylphenyl isocyanate: This compound contains the chloromethylphenyl group but lacks the bromobenzyl and hydrazino moieties.
Hydrazone derivatives: Various hydrazone derivatives share the hydrazino moiety but differ in their substituents and overall structure.
The uniqueness of this compound lies in its combination of these functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H23BrClN3O3 |
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Molecular Weight |
528.8g/mol |
IUPAC Name |
N'-[[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-N-(4-chloro-2-methylphenyl)butanediamide |
InChI |
InChI=1S/C25H23BrClN3O3/c1-17-14-21(27)10-11-22(17)29-24(31)12-13-25(32)30-28-15-19-4-2-3-5-23(19)33-16-18-6-8-20(26)9-7-18/h2-11,14-15H,12-13,16H2,1H3,(H,29,31)(H,30,32) |
InChI Key |
HYRNGJILWWOWLQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CCC(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CCC(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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